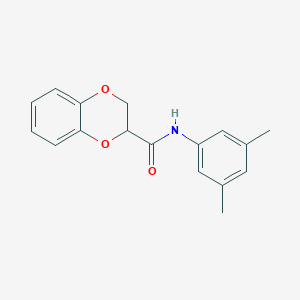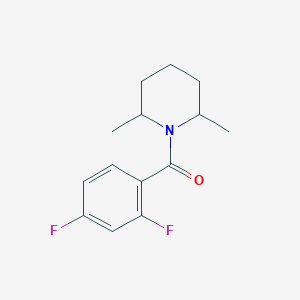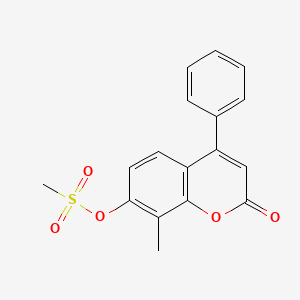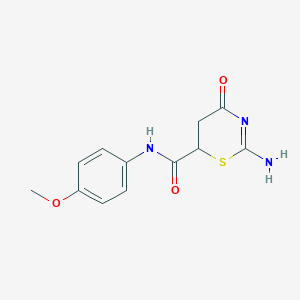![molecular formula C16H27NO3 B5209668 2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly known as 'Isoproterenol' and is widely used in scientific research due to its various biochemical and physiological effects. Isoproterenol is a synthetic compound that mimics the action of the natural hormone epinephrine and is used to stimulate the beta-adrenergic receptors in the body.
作用機序
Isoproterenol acts on the beta-adrenergic receptors in the body, which are found in various tissues, including the heart, lungs, and blood vessels. It stimulates the production of cyclic AMP, which activates protein kinase A and leads to the phosphorylation of various proteins. This results in the relaxation of smooth muscles, increased heart rate, and increased contractility of the heart.
Biochemical and Physiological Effects:
Isoproterenol has various biochemical and physiological effects, including the stimulation of the beta-adrenergic receptors in the heart, lungs, and blood vessels. It increases heart rate, cardiac output, and contractility, leading to improved oxygen delivery to the body's tissues. It also causes bronchodilation, which is helpful in the treatment of asthma and other respiratory diseases.
実験室実験の利点と制限
Isoproterenol is widely used in laboratory experiments due to its ability to mimic the action of epinephrine and stimulate the beta-adrenergic receptors. It is useful in the study of cardiovascular physiology and pharmacology, and its effects can be easily measured using various techniques, including electrocardiography and blood pressure monitoring. However, Isoproterenol has some limitations, including its short half-life and the potential for desensitization of the beta-adrenergic receptors with prolonged use.
将来の方向性
There are several areas of future research for Isoproterenol, including the development of new beta-adrenergic agonists with improved efficacy and safety profiles. The use of Isoproterenol in the treatment of various cardiovascular and respiratory diseases, such as heart failure and asthma, is also an area of active research. Additionally, the role of Isoproterenol in the regulation of other physiological processes, such as glucose metabolism and immune function, is an area of growing interest.
Conclusion:
In conclusion, Isoproterenol is a synthetic compound that has been widely used in scientific research for various purposes, including the study of cardiovascular physiology, pharmacology, and metabolism. Its ability to mimic the action of epinephrine and stimulate the beta-adrenergic receptors makes it a valuable tool in the laboratory. Isoproterenol has various biochemical and physiological effects, and its use in the treatment of various cardiovascular and respiratory diseases is an area of active research.
合成法
The synthesis of Isoproterenol involves several steps, including the condensation of 4-isopropylphenol with glycidol, followed by the reaction with methylamine, and then the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification and isolation.
科学的研究の応用
Isoproterenol has been extensively used in scientific research for various purposes, including the study of cardiovascular physiology, pharmacology, and metabolism. It is used to investigate the mechanisms of action of beta-adrenergic agonists, the effects of sympathetic stimulation on the heart, and the regulation of cardiac output.
特性
IUPAC Name |
2-[methyl-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-14(2)15-4-6-16(7-5-15)20-13-12-19-11-9-17(3)8-10-18/h4-7,14,18H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWMZUKZEJIXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOCCN(C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)
![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)

![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![methyl 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B5209674.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5209686.png)
![4-(4-bromophenyl)-5-[2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5209689.png)
![methyl 4-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5209696.png)